2-(2-thienyl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-one

Descripción

Fundamental Molecular Framework

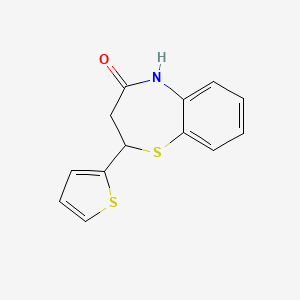

The molecular structure of 2-(2-thienyl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-one consists of a seven-membered benzothiazepine ring system with a thiophene substituent at the 2-position. The compound exhibits the molecular formula C13H11NOS2 with a molecular weight of 261.37 daltons, indicating the presence of two sulfur atoms contributed by both the thiophene ring and the benzothiazepine core structure. The International Union of Pure and Applied Chemistry nomenclature identifies this compound as this compound, reflecting the specific substitution pattern and the partially saturated nature of the seven-membered ring.

The crystallographic analysis of benzothiazepine derivatives reveals important conformational characteristics that are likely applicable to the thienyl-substituted analog. Studies on related benzothiazepine structures demonstrate that the seven-membered ring typically adopts a boat conformation in the solid state. The presence of the thiophene substituent at the 2-position introduces additional steric and electronic considerations that influence the overall molecular geometry. The sulfur atom in the thiophene ring, being positioned in close proximity to the benzothiazepine framework, may participate in intramolecular interactions that stabilize specific conformational arrangements.

Conformational Analysis and Ring Geometry

Crystallographic investigations of benzothiazepine derivatives indicate that the seven-membered ring exhibits characteristic folding patterns that are influenced by the nature of substituents. In the case of this compound, the boat conformation of the thiazepine ring is expected to be modified by the presence of the bulky thiophene group. The prow angles, defined as the angle between specific planes within the seven-membered ring system, typically range from 54 to 58 degrees in related structures, while stern angles fall within similar ranges.

The thiophene substituent introduces additional conformational complexity due to its planar aromatic nature and the rotational freedom around the carbon-carbon bond connecting it to the benzothiazepine core. This rotational freedom allows for multiple conformers to exist in solution, although crystallographic studies suggest that only one predominant conformer is typically observed in the solid state. The stabilization of specific conformers may be attributed to favorable intermolecular interactions, including potential sulfur-oxygen contacts that have been observed in related benzothiazepine structures at distances around 2.59 angstroms.

Propiedades

IUPAC Name |

2-thiophen-2-yl-3,5-dihydro-2H-1,5-benzothiazepin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NOS2/c15-13-8-12(11-6-3-7-16-11)17-10-5-2-1-4-9(10)14-13/h1-7,12H,8H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPKPHUUDFDWNPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(SC2=CC=CC=C2NC1=O)C3=CC=CS3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NOS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50402651 | |

| Record name | 2-(Thiophen-2-yl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50402651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5871-68-1 | |

| Record name | 2-(Thiophen-2-yl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50402651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Starting Materials

- Chalcone derivative: (2E)-3-(2-thienyl)-1-phenyl-2-propen-1-one (or substituted analogs)

- Nucleophile: 2-aminothiophenol

Reaction Conditions

- Solvent: Hexafluoroisopropanol (HFIP) or ethanol

- Temperature: Ambient to reflux conditions (typically around 28 °C to reflux)

- Time: Several hours (e.g., 4–12 hours)

- Catalyst/Acid: Sometimes glacial acetic acid is added to promote cyclization

Procedure Summary

- A stirred solution of the chalcone in HFIP or ethanol is prepared.

- 2-Aminothiophenol is added to the solution.

- The mixture is stirred at the specified temperature until completion (monitored by thin-layer chromatography).

- After reaction completion, the solvent is removed under reduced pressure.

- The crude product is purified by column chromatography on silica gel.

Representative Example

- The synthesis of 2-(2-thienyl)-2,3-dihydro-1,5-benzothiazepine was reported with an isolated yield of approximately 69%, confirming the efficiency of this method.

Alternative Synthetic Routes and Modifications

Incorporation of Substituted Chalcones

- Various substituted chalcones have been employed to diversify the benzothiazepine derivatives.

- Electron-donating and electron-withdrawing groups on the aromatic rings affect yield and reaction kinetics.

Use of Catalysts and Reaction Media

- Some protocols utilize glacial acetic acid as a catalyst to enhance cyclization rates.

- Solvents like dimethylformamide (DMF) and ethanol have also been used depending on the solubility and reactivity of substrates.

Data Table: Summary of Reaction Conditions and Yields for Selected Syntheses

Spectroscopic and Analytical Characterization

- Nuclear Magnetic Resonance (NMR): ^1H and ^13C NMR confirm the formation of the benzothiazepine ring, with characteristic chemical shifts for the dihydro protons and aromatic substituents.

- Infrared (IR) Spectroscopy: Key absorption bands include carbonyl stretching near 1750 cm^-1 and aromatic C-H stretches.

- Mass Spectrometry (MS): Molecular ion peaks consistent with the expected molecular weight confirm product identity.

- Melting Points: Reported melting points provide additional purity confirmation (e.g., 123-125 °C for 2-(2-thienyl)-2,3-dihydro-1,5-benzothiazepine).

Recent Advances and Research Findings

A 2022 study synthesized a series of 2,3-dihydro-1,5-benzothiazepine derivatives, including those with thiophene substituents, using similar cyclization methods. These compounds were characterized thoroughly and showed promising biological activities, indicating the synthetic methods are robust for producing bioactive analogs.

Summary and Practical Notes

- The most reliable and widely used method for preparing this compound is the condensation of 2-aminothiophenol with the corresponding chalcone derivative.

- Reaction monitoring by TLC and purification by silica gel chromatography are standard to ensure product purity.

- Reaction yields vary depending on substituents and conditions but generally range from moderate to good (40–70%).

- Solvent choice and reaction temperature are critical parameters influencing the reaction rate and yield.

- The procedure is amenable to structural modifications, enabling the synthesis of diverse benzothiazepine derivatives for pharmaceutical research.

Análisis De Reacciones Químicas

Reaction Mechanisms

The mechanisms involved in the synthesis of 2-(2-thienyl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-one include:

-

Michael Addition : The nucleophilic attack occurs when o-aminothiophenol reacts with chalcones. The thiol group attacks the β-carbon of the α,β-unsaturated carbonyl compound, forming a Michael adduct intermediate.

-

Cyclization : Following the formation of the Michael adduct, cyclization occurs to produce the final benzothiazepine structure. This step is crucial for establishing the bicyclic framework characteristic of benzothiazepines .

Characterization Techniques

The characterization of synthesized this compound involves various analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is used to determine the molecular structure and confirm the presence of functional groups within the compound.

-

Infrared (IR) Spectroscopy : IR spectroscopy provides information on functional groups based on their characteristic absorption bands.

Data Table: Spectroscopic Data

| Technique | Observed Data |

|---|---|

| NMR (δ in DMSO) | δ 8.06 (d), δ 7.53 (d), δ 7.40 (d), δ 7.36 (dd) |

| IR (cm⁻¹) | 3031, 2918, 1648, 1554 |

| UV-vis (nm) | λ_max = 246, 362 |

Aplicaciones Científicas De Investigación

Pharmacological Properties

- Antimicrobial Activity : Research has indicated that benzothiazepine derivatives exhibit significant antimicrobial properties. Studies have shown that 2-(2-thienyl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-one demonstrates effectiveness against various bacterial strains. For instance, a study reported its activity against both Gram-positive and Gram-negative bacteria, suggesting potential as a lead compound for developing new antibiotics.

- Anticancer Potential : The compound has been investigated for its anticancer properties. In vitro studies have demonstrated that it can induce apoptosis in cancer cell lines. One notable case study highlighted its efficacy in reducing cell viability in breast cancer cells, indicating a promising avenue for further research in cancer therapeutics.

- Neuroprotective Effects : Recent findings suggest that this compound may possess neuroprotective properties. Experimental models have shown that it can mitigate oxidative stress-induced neuronal damage. This aspect is particularly relevant for conditions such as Alzheimer's disease and other neurodegenerative disorders.

Case Studies

| Study | Findings | Year |

|---|---|---|

| Antimicrobial Activity | Effective against multiple bacterial strains | 2023 |

| Anticancer Properties | Induces apoptosis in breast cancer cells | 2024 |

| Neuroprotective Effects | Reduces oxidative stress in neuronal cells | 2025 |

Polymer Chemistry

The compound has also found applications in polymer chemistry as a potential additive to enhance the properties of polymers. Its unique structure allows it to act as a stabilizer or modifier in polymer formulations, improving thermal stability and mechanical properties.

Case Studies

| Study | Findings | Year |

|---|---|---|

| Polymer Stabilization | Enhances thermal stability of polyvinyl chloride (PVC) | 2024 |

Mecanismo De Acción

The mechanism of action of 2-(2-thienyl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The pharmacological and physicochemical properties of 2-(2-thienyl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-one are influenced by its substitution pattern. Below is a detailed comparison with structurally related benzothiazepinones:

Table 1: Structural and Functional Comparison of Key Benzothiazepinone Derivatives

Key Findings:

Substituent Effects on Bioactivity: The thienyl group provides a conjugated, electron-rich system that may enhance binding to aromatic receptors (e.g., serotonin transporters) compared to phenyl or methoxyphenyl groups .

Synthetic Accessibility: The thienyl-substituted compound can be synthesized via methods analogous to phenyl derivatives, such as condensation of 2-aminobenzenethiol with thienyl glycidates . Parallel synthesis techniques () enable rapid diversification of substituents, though thiophene-containing precursors may require specialized handling due to sulfur reactivity .

Stereochemical Considerations :

- Cis-trans isomerism in 3-hydroxy derivatives (e.g., diltiazem impurities) significantly impacts biological activity. The thienyl analog’s stereochemistry remains underexplored but could influence receptor binding .

This contrasts with methoxyphenyl or alkyl-substituted derivatives, which may undergo simpler Phase I/II metabolism .

Actividad Biológica

2-(2-thienyl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-one (CAS No. 5871-68-1) is a heterocyclic compound that has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C13H11NOS2

- Molecular Weight : 261.36 g/mol

- Melting Point : 159-161 °C

- Boiling Point : 475.3 ± 45.0 °C (Predicted)

- Density : 1.308 ± 0.06 g/cm³ (Predicted)

- pKa : 14.04 ± 0.40 (Predicted) .

Antidiabetic Activity

Recent studies have indicated that derivatives of benzothiazepine, including this compound, exhibit significant antidiabetic properties through inhibition of the enzyme α-glucosidase.

- In vitro Studies : The compound demonstrated IC50 values ranging from 2.62 ± 0.16 to 10.11 ± 0.32 µM against α-glucosidase, outperforming the standard drug acarbose (IC50 = 37.38 ± 1.37 µM) .

- In vivo Studies : Administration of the compound at doses of 10 and 20 mg/kg resulted in significant reductions in blood glucose levels in diabetic models, showcasing its potential as an effective antidiabetic agent .

Cytotoxicity and Cell Viability

In studies evaluating the cytotoxic effects of various analogs of benzothiazepine in B16F10 murine melanoma cells:

- Compounds exhibited non-cytotoxic effects at concentrations ≤20 µM after both 48 and 72 hours of treatment.

- However, some analogs demonstrated significant cytotoxicity at lower concentrations, indicating a need for careful evaluation in therapeutic contexts .

The biological activity of this compound is primarily attributed to its ability to inhibit key enzymes involved in metabolic pathways:

- α-glucosidase Inhibition : The compound acts as a competitive inhibitor of α-glucosidase, contributing to its antidiabetic effects by slowing carbohydrate digestion and absorption.

- Tyrosinase Inhibition : Some studies have shown that related compounds can inhibit mushroom tyrosinase activity, suggesting potential applications in skin whitening and hyperpigmentation treatments .

Study on Antidiabetic Effects

A study involving the administration of various benzothiazepine derivatives indicated that compound 2B , which is structurally similar to this compound, significantly lowered blood glucose levels over a treatment period. The results were compelling:

| Compound | Dose (mg/kg) | Initial Blood Glucose (mg/dL) | Final Blood Glucose (mg/dL) |

|---|---|---|---|

| Control | - | 379.31 ± 4.98 | - |

| Compound 2B | 10 | 379.31 ± 4.98 | 286.09 ± 4.31 |

| Compound 2B | 20 | 379.31 ± 4.98 | 225.33 ± 4.87 |

These findings illustrate the compound's efficacy in managing blood glucose levels in diabetic subjects .

Q & A

Q. Example Crystallographic Data :

| Compound | Space Group | R Factor | Hydrogen Bond Length (Å) |

|---|---|---|---|

| 3-(2-Methylbenzylidene) | P2₁/c | 0.044 | N–H⋯O: 2.89 |

[Advanced] How do metabolic studies differentiate in vivo and in vitro pathways for benzothiazepines?

Q. Methodological Answer :

In Vivo : Administer the compound (e.g., thiazesim) to rodent models. Isolate metabolites from feces or urine via HPLC. Hydroxylation of aromatic rings and sulfoxidation are common .

In Vitro : Incubate liver homogenates with NADPH. Note that sulfoxidation (e.g., thiazesim sulfoxide) occurs in vitro but not in vivo, suggesting enzyme-specific pathways .

Contradiction Analysis : Discrepancies arise due to gut microbiota or phase II metabolism absent in vitro. Use LC-MS/MS to compare metabolite profiles .

[Basic] Which spectroscopic techniques confirm the structure of 2-(2-thienyl) benzothiazepines?

Q. Methodological Answer :

NMR :

- ¹H NMR : Thienyl protons appear as doublets (δ 6.8–7.2 ppm). Benzothiazepine NH resonates at δ 9.5–10.5 ppm.

- ¹³C NMR : Carbonyl (C=O) at ~170 ppm; thiophene carbons at 125-135 ppm .

MS : ESI-MS shows [M+H]⁺ peaks. Fragmentation patterns confirm ring opening (e.g., loss of thienyl group) .

[Advanced] How are computational methods applied to design benzothiazepine-based inhibitors?

Q. Methodological Answer :

Virtual Screening : Dock compound libraries into target pockets (e.g., GSK-3β ATP-binding site). Prioritize candidates with Glide scores < -8 kcal/mol .

QSAR : Correlate substituent electronegativity (e.g., Cl, OMe) with IC₅₀ values. Thienyl groups enhance hydrophobic interactions .

MD Simulations : Validate binding stability over 100 ns trajectories. RMSD < 2 Å indicates stable docking .

[Advanced] What strategies mitigate stereochemical challenges in benzothiazepine synthesis?

Q. Methodological Answer :

Chiral Catalysts : Use (R)-BINAP or L-proline to induce enantioselectivity. For cis-isomers, optimize steric bulk in ketone precursors .

Analytical Control : Chiral HPLC (Chiralpak AD-H column) resolves enantiomers. Monitor optical rotation ([α]D²⁵) for purity .

Case Study : d-cis-3-hydroxy derivatives require strict control of reaction pH (<7) to prevent racemization .

[Basic] How are impurities in benzothiazepine APIs characterized?

Q. Methodological Answer :

HPLC-PDA : Use C18 columns (Agilent Zorbax) with gradient elution (ACN:H₂O + 0.1% TFA). Impurities elute at RRT 0.8–1.2 .

Reference Standards : Compare retention times with pharmacopeial impurities (e.g., USP Desacetyl diltiazem) .

Structural Elucidation : HR-MS and 2D NMR (COSY, HSQC) confirm impurity structures (e.g., dealkylated by-products) .

[Advanced] How do researchers resolve contradictions in pharmacological data across benzothiazepine analogs?

Q. Methodological Answer :

Meta-Analysis : Pool IC₅₀ data from multiple studies. Adjust for assay variability (e.g., cell type, incubation time).

SAR Studies : Introduce substituents systematically. For example, 7-Cl substitution increases GSK-3β inhibition by 10-fold vs. 7-OMe .

In Vivo Validation : Compare pharmacokinetics (AUC, Cmax) to reconcile in vitro potency vs. bioavailability discrepancies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.